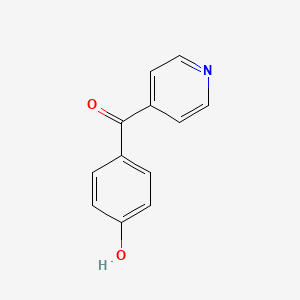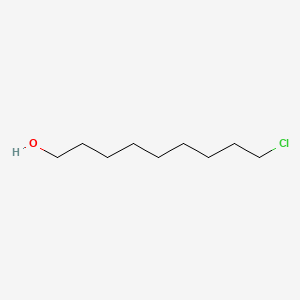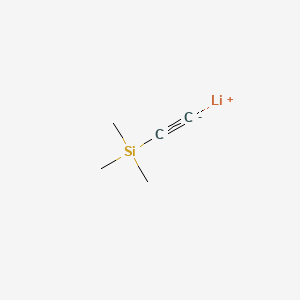
VIOLETA DE BETA-NAFTOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-NAPHTHOL VIOLET is a synthetic azo dye. It is known for its vibrant color and is commonly used in various industrial applications, including textiles and inks. The compound is characterized by its complex structure, which includes a naphthalene ring system substituted with hydroxyl, nitrophenyl, and azo groups, as well as disulphonate groups that enhance its solubility in water.
Aplicaciones Científicas De Investigación
beta-NAPHTHOL VIOLET has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulphonic acid under alkaline conditions to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often isolated through filtration and recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
beta-NAPHTHOL VIOLET undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl and nitro groups can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used for the reduction of the azo group.
Oxidizing Agents: Potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Electrophiles such as halogens can be used for substitution reactions.
Major Products
Reduction: Produces corresponding aromatic amines.
Oxidation: Yields various oxidation products depending on the conditions.
Substitution: Results in substituted derivatives of the original compound.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that result in the observed color changes.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 4-hydroxy-3-((4-nitrophenyl)azo)-5-((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Uniqueness
beta-NAPHTHOL VIOLET is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct color properties and solubility characteristics. Its combination of hydroxyl, nitrophenyl, and disulphonate groups makes it particularly useful in applications requiring water solubility and vibrant coloration.
Propiedades
Número CAS |
7143-21-7 |
|---|---|
Fórmula molecular |
C16H11N3NaO9S2 |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N3O9S2.Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;/h1-8,20H,(H,23,24,25)(H,26,27,28); |
Clave InChI |
XMKYYCKXYGLBKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
7143-21-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The paper investigates a novel nanomaterial formed through the ionic self-assembly of beta-naphthol violet (Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) and benzyldimethyldodecylammonium chloride. [] The research focuses on the synthesis, structural characterization, and thin film properties of this material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















